Ciwujianoside C1

Description

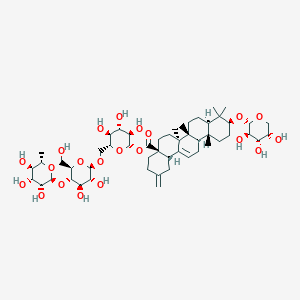

Structure

2D Structure

Properties

CAS No. |

114906-73-9 |

|---|---|

Molecular Formula |

C52H82O21 |

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-46-40(63)36(59)34(57)28(70-46)21-67-43-41(64)37(60)42(27(19-53)69-43)72-45-39(62)35(58)32(55)23(2)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)71-44-38(61)33(56)26(54)20-66-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50+,51+,52-/m0/s1 |

InChI Key |

HMQSPQLUUHPGBG-MCVRKTBJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)CO)O)O)O |

Synonyms |

3-(alpha-L-arabinopyranosyloxy)-30-noroleana-12,20(29)-dien-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-B-D-glucopyranosyl ester ciwujianoside C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Blueprint of a Bioactive Compound: An In-depth Guide to the Biosynthesis of Ciwujianoside C1 in Acanthopanax senticosus

For: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the putative biosynthetic pathway of Ciwujianoside C1, a significant oleanane-type triterpenoid saponin found in Acanthopanax senticosus (syn. Eleutherococcus senticosus). This document details the enzymatic steps, from primary metabolites to the final complex glycoside, summarizes available quantitative data, outlines key experimental protocols for pathway investigation, and provides visual representations of the core biochemical and experimental workflows.

Introduction: The Significance of this compound

Acanthopanax senticosus, commonly known as Siberian Ginseng, is a medicinal plant renowned for its adaptogenic properties, which are largely attributed to its complex array of secondary metabolites, including triterpenoid saponins.[1] Among these, this compound stands out for its potential bioactivities. Understanding its biosynthesis is paramount for metabolic engineering, synthetic biology applications, and ensuring the consistent quality of plant-derived medicinal products. This guide synthesizes current research to present a detailed model of the this compound biosynthetic pathway.

The Putative Biosynthesis Pathway of this compound

The formation of this compound is a multi-stage process that begins with the universal isoprenoid precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm. The pathway proceeds through the formation of a triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Stage 1: Formation of the Triterpenoid Backbone

The initial phase involves the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid scaffold.

-

From Acetyl-CoA to 2,3-Oxidosqualene: The MVA pathway utilizes Acetyl-CoA to produce IPP and DMAPP. These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail by squalene synthase (SS) to form squalene. Squalene epoxidase (SE) then catalyzes the oxidation of squalene to 2,3-oxidosqualene, the final linear precursor for triterpenoid synthesis.[2]

-

Cyclization to β-amyrin: The crucial cyclization step is catalyzed by β-amyrin synthase (EsBAS) , an oxidosqualene cyclase (OSC). EsBAS directs the intricate cascade of ring closures of 2,3-oxidosqualene to produce the oleanane-type scaffold, β-amyrin.[3]

-

Oxidation to Oleanolic Acid: The β-amyrin core undergoes a series of three oxidative modifications at the C-28 position. This is mediated by a cytochrome P450 enzyme, specifically β-amyrin 28-oxidase (CYP716A244) , which converts the C-28 methyl group into a carboxylic acid, yielding the aglycone (sapogenin) oleanolic acid. The functional characterization of both EsBAS and CYP716A244 has been confirmed through heterologous expression in yeast and tobacco.[3]

Stage 2: Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the oleanolic acid aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . While transcriptomic studies of A. senticosus have identified numerous candidate UGTs, the specific enzymes responsible for the precise glycosylation pattern of this compound have not yet been functionally confirmed.[4] Based on the known structure of this compound (C₅₂H₈₂O₂₁), the glycosylation proceeds as follows:

-

Attachment of the first sugar: A UGT attaches a sugar, likely an arabinose, to the C-3 hydroxyl group of the oleanolic acid backbone.

-

Elongation of the sugar chain: Subsequent UGTs catalyze the addition of further sugar residues (glucose and rhamnose) to form the final complex oligosaccharide chains at the C-3 and C-28 positions, resulting in the mature this compound molecule.

The following diagram illustrates the putative biosynthetic pathway.

Quantitative Data Summary

Direct quantitative data, such as enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the specific enzymes in the this compound pathway in A. senticosus, are not extensively available in the current literature. However, metabolomic studies provide valuable insights into the relative abundance of triterpenoid saponins. The following tables summarize the key enzymes involved and present an example of relative quantitative data from a comparative study.

Table 1: Key Enzymes in the Putative Biosynthesis of this compound

| Enzyme Name | Abbreviation | Function | Kinetic Parameters |

|---|---|---|---|

| Squalene Synthase | SS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. | Data not available |

| Squalene Epoxidase | SE | Catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene. | Data not available |

| β-Amyrin Synthase | EsBAS | Cyclizes 2,3-oxidosqualene to the pentacyclic triterpene, β-amyrin. | Data not available |

| β-Amyrin 28-oxidase | CYP716A244 | A Cytochrome P450 that oxidizes the C-28 methyl group of β-amyrin to a carboxylic acid. | Data not available |

| UDP-Glycosyltransferases | UGTs | Transfer sugar moieties from activated UDP-sugars to the triterpenoid aglycone. | Data not available |

Table 2: Example of Relative Abundance of Triterpenoids in A. senticosus Leaves Data presented is illustrative, based on findings from metabolomic studies which show that metabolite levels can be altered by factors such as grafting.[5]

| Metabolite | Control (Self-rooted) Relative Peak Area | Grafted Scion Relative Peak Area | Fold Change |

| Chlorogenic Acid | 1.00 | 1.85 | +85% |

| Quercetin | 1.00 | 0.65 | -35% |

| Triterpenoids (Total) | 1.00 | 1.50 | +50% |

Detailed Experimental Protocols

Investigating the this compound pathway requires a combination of phytochemical analysis and molecular biology techniques. Below are representative protocols synthesized from established methodologies.

Protocol 1: Extraction and UPLC-MS/MS Profiling of Triterpenoid Saponins

This protocol outlines the extraction and analysis of saponins from plant material.

-

Sample Preparation and Extraction:

-

Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness and grind into a fine powder.

-

Weigh 1.0 g of dried powder and extract with 20 mL of 70% ethanol (EtOH) under reflux for 2 hours.[1][6]

-

Repeat the extraction two more times. Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

For analysis, dissolve a known amount of the crude extract in methanol, vortex thoroughly, and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

UPLC-MS/MS Analysis:

-

Chromatography System: A high-resolution UPLC system (e.g., Waters ACQUITY, Thermo Vanquish).

-

Column: A C18 reversed-phase column (e.g., ACQUITY HSS T3, 2.1 × 150 mm, 1.8 µm).[7]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might be: 0-25 min, 10-90% B; 25-25.1 min, 90-10% B; 25.1-30 min, hold at 10% B.[7]

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source, often operated in negative ion mode for saponins.

-

Detection: Metabolites are identified based on their retention time and specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) compared to authentic standards or literature data.

-

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of transcripts for key biosynthetic genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from 100 mg of powdered plant tissue using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.

-

Verify RNA integrity using gel electrophoresis and quantify using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Primer Design:

-

Design gene-specific primers for target genes (e.g., EsBAS, CYP716A244) and a reference gene (e.g., Actin or GAPDH) using software like Primer3. Aim for amplicons of 100-200 bp.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 5 min.

-

40 Cycles:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

Melt Curve Analysis: Perform to verify the specificity of the amplicon.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

Visualizing Experimental and Logical Workflows

Understanding the relationships between genes, enzymes, and metabolites is key to pathway elucidation. The following workflow illustrates a common research approach.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Acanthopanax senticosus is a complex and elegant process rooted in the triterpenoid biosynthesis machinery. While the upstream pathway leading to the oleanolic acid aglycone is well-characterized with key enzymes like EsBAS and CYP716A244 identified, the specific UDP-glycosyltransferases responsible for the final glycosylation steps remain a critical area for future research. The functional characterization of these UGTs will complete our understanding of the pathway and unlock the potential for producing this compound and novel saponin analogues through metabolic engineering and synthetic biology platforms. Further studies are also needed to acquire detailed enzyme kinetic data to enable robust metabolic modeling and optimization of production systems.

References

- 1. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]

- 5. Integrated Transcriptomic and Metabolomic Analyses Reveal the Effects of Grafting on Special Metabolites of Acanthopanax senticosus Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 7. Qualitative and Quantitative Comparisons on the Chemical Constituents in the Stems of Acanthopanax senticosus and A. sessiliflorus by Liquid Chromatography Combined With Multi-detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ciwujianoside C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a complex triterpenoid saponin isolated from plants of the Acanthopanax genus, notably Acanthopanax senticosus (also known as Siberian ginseng). This guide provides a detailed overview of its physical and chemical properties, methodologies for its study, and insights into its biological activities. While extensive experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents data from closely related compounds to illustrate key concepts and techniques.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational predictions. The following tables summarize these properties.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₂O₂₁ | [1] |

| Average Molecular Weight | 1043.207 g/mol | [1] |

| Monoisotopic Molecular Weight | 1042.53485966 g/mol | [1] |

| CAS Number | 114906-73-9 | |

| Predicted Water Solubility | 0.33 g/L | [1] |

| Predicted logP | 0.33 | [1] |

| Predicted pKa (Strongest Acidic) | 11.67 | [1] |

| Predicted pKa (Strongest Basic) | -3.7 | [1] |

Table 2: Predicted Topological and Structural Properties of this compound

| Property | Value | Source |

| Polar Surface Area | 333.67 Ų | [1] |

| Hydrogen Bond Donor Count | 12 | [1] |

| Hydrogen Bond Acceptor Count | 20 | [1] |

| Rotatable Bond Count | 11 | [1] |

Experimental Protocols

Extraction and Isolation of Triterpenoid Saponins

This protocol describes a general method for extracting and isolating saponins from Acanthopanax senticosus.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., 20 kg of fruits) is refluxed with 70% ethanol multiple times (e.g., three times for 2 hours each) to yield a crude extract.[2][3]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2][3]

-

Silica Gel Chromatography: The n-butanol or ethyl acetate fraction, which is rich in saponins, is subjected to silica gel column chromatography. A gradient elution system, typically with dichloromethane and methanol, is used to separate the components into several fractions.[2][3]

-

Further Purification: The resulting fractions are further purified using techniques like Octadecyl-silylated (ODS) silica gel chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure individual saponins like this compound.[2][3]

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) bonds.

Biological Activity and Signaling Pathways

While specific research on this compound is limited, studies on related ciwujianosides and extracts from Acanthopanax senticosus reveal a range of biological activities, including anti-inflammatory, neuroprotective, and enzyme-inhibiting effects.[4][5][6][7][8]

One study has shown that this compound exhibits inhibitory activity against pancreatic lipase in vitro.[9]

Anti-inflammatory Signaling Pathway of Ciwujianoside C3

A study on the closely related Ciwujianoside C3 has elucidated its anti-inflammatory mechanism in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This pathway is likely to be relevant for other ciwujianosides, including this compound.

Ciwujianoside C3 was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting TLR4, Ciwujianoside C3 prevents the downstream phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). This, in turn, suppresses the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[1]

Conclusion

This compound is a complex natural product with potential therapeutic applications. While comprehensive experimental data remains to be fully elucidated and published, the information available for this compound and its closely related analogues provides a strong foundation for future research. The protocols and pathways described in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential of this intriguing molecule.

References

- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 3. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]

- 7. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciwujianoside C1: A Technical Whitepaper on its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C1, a complex triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (syn. Acanthopanax senticosus), has emerged as a molecule of significant interest due to its potent biological activities. This document provides a comprehensive overview of the discovery, historical context, and detailed chemical characterization of this compound. It includes a summary of its known biological effects, focusing on its potent anti-allergic properties, and outlines the experimental methodologies employed in its isolation, structure elucidation, and bioactivity assessment.

Discovery and Historical Context

This compound was first isolated and characterized in the late 1980s as part of extensive phytochemical investigations into the constituents of Eleutherococcus senticosus, a plant with a long history of use in traditional Chinese medicine under the name "Ciwujia".[1] Known for its adaptogenic properties, the plant was studied to identify its active chemical components. Researchers focused on the saponin fraction of the leaves, leading to the discovery of a series of novel oleanane-type triterpenoid saponins, which were named ciwujianosides.[1] this compound was identified as one of these novel compounds, contributing to the scientific understanding of the plant's medicinal properties.[1]

Chemical Structure and Properties

This compound is a triterpenoid glycoside with a complex structure. Its aglycone is a derivative of oleanolic acid, and it possesses a branched oligosaccharide chain attached to the aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₂H₈₂O₂₁ |

| Molecular Weight | 1043.20 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol and pyridine |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the leaves of Eleutherococcus senticosus is a multi-step process involving extraction and chromatographic separation.[1]

Experimental Workflow for Isolation

Methodology:

-

Extraction: Dried and powdered leaves of E. senticosus are exhaustively extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponins, including this compound, preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography. The column is eluted with a solvent system of chloroform-methanol-water in a stepwise gradient to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are further purified by preparative reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water or acetonitrile-water gradient as the mobile phase. This final step yields pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings |

| ¹H-NMR | Revealed signals for anomeric protons of the sugar units, methyl groups of the triterpene aglycone, and olefinic protons. |

| ¹³C-NMR | Showed characteristic signals for the triterpenoid skeleton and the carbon atoms of the sugar moieties. |

| 2D-NMR (COSY, HMQC, HMBC) | Established the connectivity of protons and carbons within the aglycone and sugar units, and determined the linkage points between the sugars and the aglycone. |

| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation pattern, which helped to confirm the sequence of the sugar units. |

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of histamine release from mast cells.[2] This suggests significant anti-allergic and anti-inflammatory potential.

Inhibition of Histamine Release

This compound has been shown to be a powerful inhibitor of histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (IgE).[2] Its inhibitory effect was found to be significantly more potent than that of disodium cromoglycate, a commonly used mast cell stabilizer.[2]

Table 3: Quantitative Data on Histamine Release Inhibition

| Compound | IC₅₀ (Concentration for 50% Inhibition) |

| This compound | Approximately 1.5 x 10⁻⁶ M |

| Disodium Cromoglycate | Approximately 1.0 x 10⁻² M |

Data extrapolated from the reported relative potency.[2]

Experimental Protocol: Histamine Release Assay

The inhibitory effect of this compound on histamine release can be assessed using an in vitro assay with rat peritoneal mast cells.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer.

-

Sensitization: The isolated mast cells are sensitized by incubation with anti-IgE antibodies.

-

Pre-incubation with this compound: The sensitized mast cells are pre-incubated with varying concentrations of this compound.

-

Induction of Histamine Release: Histamine release is triggered by the addition of the antigen (e.g., immunoglobulin E).

-

Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Proposed Mechanism of Action and Signaling Pathway

The inhibition of IgE-mediated histamine release from mast cells by this compound strongly suggests an interference with the signaling cascade initiated by the high-affinity IgE receptor, FcεRI. While the precise molecular target of this compound has not been definitively identified, it is likely to act on one or more key components of this pathway.

FcεRI Signaling Pathway in Mast Cells

Quantitative Data

The concentration of this compound can vary depending on the plant part and geographical source.

Table 4: Reported Concentration of this compound

| Plant Part | Concentration (ppm) | Reference |

| Leaf | 300 | Duke, 1992 |

Note: This is a single reported value and may not be representative of all E. senticosus samples.

Future Directions

The potent and specific biological activity of this compound warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular target and mechanism of action for its histamine-release-inhibiting properties.

-

Investigating other potential pharmacological activities, such as anti-inflammatory, immunomodulatory, and anticancer effects.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of allergic and inflammatory diseases.

-

Developing and validating robust analytical methods for the routine quantification of this compound in raw plant materials and finished products to ensure quality control.

Conclusion

This compound is a well-characterized triterpenoid saponin from Eleutherococcus senticosus with significant potential for development as a therapeutic agent, particularly in the context of allergic and inflammatory disorders. Its potent inhibition of histamine release provides a strong rationale for further preclinical and clinical investigation. The detailed experimental protocols and structural information provided in this whitepaper serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

In Silico Prediction of Ciwujianoside C1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C1, a complex diterpene glycoside, has been identified as a natural compound with therapeutic potential. This technical guide provides a comprehensive overview of the known bioactivity of this compound, focusing on its experimentally determined effects and the in silico methodologies that can be employed to further predict and elucidate its pharmacological profile. The guide details the physicochemical properties of this compound, its known inhibitory action on pancreatic lipase, and presents a hypothetical, yet detailed, in silico workflow for deeper investigation. This includes protocols for molecular docking, considerations for molecular dynamics, and the potential for Quantitative Structure-Activity Relationship (QSAR) studies. Furthermore, potential signaling pathways are discussed, providing a roadmap for future experimental validation.

Introduction to this compound

This compound is a saponin belonging to the class of diterpene glycosides, a diverse group of natural products known for their wide range of biological activities.[1] Its complex structure, featuring a triterpene aglycone core glycosylated with multiple sugar moieties, suggests a potential for specific interactions with biological targets. While research on many ciwujianoside variants is emerging, this compound has been specifically noted for its inhibitory effect on a key metabolic enzyme.

The primary experimentally verified bioactivity of this compound is the in vitro inhibition of pancreatic lipase.[2] Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides into smaller molecules that can be absorbed through the intestinal wall. Inhibition of this enzyme is a clinically validated strategy for the management of obesity, as it reduces the absorption of dietary fats. The success of Orlistat, a marketed pancreatic lipase inhibitor, underscores the therapeutic potential of targeting this enzyme.[3]

The advancement of computational chemistry and bioinformatics offers a powerful toolkit to explore the bioactivity of natural products like this compound. In silico techniques such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide deep insights into the molecular mechanism of action, predict potential off-target effects, and guide the design of more potent analogues. This guide will outline a structured in silico approach to build upon the existing experimental data for this compound.

Physicochemical and Predicted Properties of this compound

A foundational step in the in silico evaluation of any compound is the characterization of its physicochemical properties. These properties influence its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Identifier | ||

| PubChem CID | 163950 | [4] |

| Molecular Formula | C52H82O21 | [1][4] |

| Molecular Weight | 1043.2 g/mol | [1][4] |

| Monoisotopic Mass | 1042.53 Da | [1][4] |

| IUPAC Name | 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(3,4,5-trihydroxyoxan-2-yl)oxy]-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate | [1] |

| Predicted Properties | ||

| Hydrogen Bond Acceptor Count | 21 | [4] |

| Rotatable Bond Count | 11 | [4] |

| LogS (Aqueous Solubility) | -3.35 | [4] |

| LogD (Distribution Coeff.) | 1.972 | [4] |

| Formal Charge | 0 | [4] |

Experimentally Determined Bioactivity of this compound

The primary reported biological activity of this compound is its inhibitory effect on pancreatic lipase. This finding is crucial as it provides a validated starting point for further mechanistic and predictive studies.

| Target Enzyme | Bioactivity | Assay Type | Quantitative Data (IC50) | Source |

| Pancreatic Lipase | Inhibition | In vitro enzymatic assay | Not available in search results | [2] |

Note: While the inhibitory activity is cited, the specific half-maximal inhibitory concentration (IC50) value was not available in the reviewed search results.

Proposed In Silico Workflow for Bioactivity Prediction

To expand upon the known anti-lipase activity and to predict other potential biological targets, a structured in silico workflow is proposed. This workflow combines several computational techniques to build a comprehensive bioactivity profile for this compound.

Caption: Proposed in silico workflow for this compound.

Experimental Protocols: In Silico & In Vitro

Detailed Protocol for Molecular Docking (Hypothetical)

This protocol outlines the steps for docking this compound into the active site of human pancreatic lipase (hPL) using AutoDock Vina as an example.

-

Receptor Preparation:

-

Obtain the 3D crystal structure of hPL, preferably co-crystallized with an inhibitor, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1LPB.

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Biovia Discovery Studio), prepare the protein by removing water molecules, co-factors, and any co-crystallized ligand.

-

Add polar hydrogens and assign Kollman charges to the protein atoms.

-

Save the prepared protein structure in PDBQT format, which includes atom types and charges required by AutoDock.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 163950).

-

Perform energy minimization of the ligand using a force field such as MMFF94 or UFF to obtain a low-energy conformation.

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the catalytic triad of hPL (Ser152, Asp176, His263) and the surrounding active site residues.

-

Define a grid box (a 3D cube) that encompasses the entire active site and allows sufficient space for the ligand to move and rotate freely. The center of the grid should be the geometric center of the active site. A typical size would be 60 x 60 x 60 Å.

-

-

Docking Execution:

-

Use the AutoDock Vina software, providing the prepared receptor (protein.pdbqt), ligand (ligand.pdbqt), and a configuration file specifying the grid box coordinates and dimensions.

-

Run the docking simulation. Vina will perform a stochastic global search of the ligand's conformational space within the grid box.

-

-

Results Analysis:

-

Analyze the output file, which will contain multiple binding poses of the ligand ranked by their predicted binding affinity (in kcal/mol).

-

The top-ranked pose (most negative binding affinity) is the most likely binding mode.

-

Visualize the ligand-protein interactions of the best pose using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the active site residues.

-

General Protocol for In Vitro Pancreatic Lipase Inhibition Assay

This protocol is a generalized methodology based on common spectrophotometric assays for pancreatic lipase activity.[3][4]

-

Materials and Reagents:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl palmitate (pNPP) or a similar chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound (dissolved in DMSO or another suitable solvent)

-

Orlistat (positive control)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare various concentrations of this compound and Orlistat by serial dilution.

-

In a 96-well plate, add the buffer, the PPL solution, and the test compound solution (this compound or Orlistat). For the control, add the solvent (e.g., DMSO) instead of the test compound.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.[3][5]

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405-415 nm) at time zero and then kinetically over a period (e.g., 5-30 minutes) at 37°C.[3][4] The product of the reaction, p-nitrophenol, is yellow and can be quantified spectrophotometrically.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Potential Signaling Pathway of this compound

The direct molecular target of this compound is pancreatic lipase. By inhibiting this enzyme, this compound interferes with the initial step of dietary fat metabolism. This action has direct downstream consequences on metabolic pathways.

References

- 1. In vitro pancreatic lipase inhibition assay [bio-protocol.org]

- 2. 4.2. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 3. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Ciwujianoside C1 from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1, a triterpenoid saponin isolated from Acanthopanax senticosus (synonymous with Eleutherococcus senticosus), has garnered significant interest within the scientific community for its potential pharmacological activities. As a key bioactive constituent of this well-known adaptogenic plant, this compound is the subject of ongoing research for its therapeutic applications. The effective extraction and isolation of this compound from the plant matrix are critical preliminary steps for any in-vitro or in-vivo investigations, as well as for the development of standardized herbal preparations.

This document provides a detailed protocol for the extraction of this compound from Acanthopanax senticosus plant material, compiled from established scientific literature. It also includes a summary of various extraction methodologies for the active compounds in this plant to aid researchers in selecting and optimizing their extraction strategies.

Data Presentation: Comparison of Extraction Methods for Active Compounds from Acanthopanax senticosus

The following table summarizes various extraction methods that have been employed to isolate bioactive compounds from Acanthopanax senticosus. While specific yield and purity data for this compound are not extensively reported across a range of methods, this table provides a comparative overview of techniques and their typical parameters for extracting related compounds like eleutherosides, polyphenols, and flavonoids. This information can serve as a valuable starting point for the optimization of this compound extraction.

| Extraction Method | Plant Part | Solvent | Key Parameters | Target Compounds | Reference |

| Reflux Extraction | Leaves | 70% Ethanol | Reflux for 2 hours (repeated 3 times) | Saponins (including Ciwujianosides) | [1] |

| Heating Reflux Extraction | Roots | 75% Ethanol | Temperature: 70°C; Extraction Time: 1.5 - 2.5 hours | Flavonoids | [2] |

| Ultrasonic-Assisted Extraction (UAE) | Powdered Plant | Methanol | 40 kHz, 500 W, 30 minutes (repeated 2 times) | Saponins and Phenols | [1] |

| Hot Water Extraction | Roots | Water | Temperature: 80°C; Time: 120 minutes | General Aqueous Extract | [3] |

| Ionic Liquid-Assisted Aqueous Two-Phase System (IL-ATPS) | Roots | [OMIM]Br-assisted ethanol/NaH2PO4 | Temperature: 50°C; Time: 40-50 min; Ultrasonic Power: 395 W | Polyphenols | [4] |

| Deep Eutectic Solvent (DES) Extraction | Not specified | Glycine:Lactic acid (1:1) | Ultrasonic Power: 500 W; Temperature: 55°C; Time: 73 min | Flavonoids | [5] |

Experimental Protocol: Ethanolic Reflux Extraction of this compound

This protocol details a laboratory-scale method for the extraction of this compound from the dried leaves of Acanthopanax senticosus based on methodologies reported for saponin extraction from this plant.[1]

1. Materials and Equipment

-

Dried and powdered leaves of Acanthopanax senticosus

-

70% Ethanol (v/v)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filter paper or Buchner funnel with vacuum filtration setup

-

Rotary evaporator

-

Analytical balance

-

Grinder or mill

2. Procedure

-

Plant Material Preparation:

-

Ensure the Acanthopanax senticosus leaves are clean and free of foreign matter.

-

Dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize moisture content.

-

Grind the dried leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Extraction:

-

Accurately weigh a desired amount of the powdered plant material (e.g., 100 g).

-

Transfer the powder to a round-bottom flask of appropriate size.

-

Add 70% ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 1 liter for 100 g of powder).

-

Set up the reflux apparatus by connecting the condenser to the flask and securing it over the heating mantle.

-

Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.

-

After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

-

-

Filtration and Re-extraction:

-

Filter the cooled mixture through filter paper or a Buchner funnel to separate the extract from the plant residue.

-

Collect the filtrate (the ethanol extract).

-

Return the plant residue to the round-bottom flask and repeat the extraction process (step 2.3 - 2.5) two more times with fresh 70% ethanol.

-

-

Concentration:

-

Combine the filtrates from all three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of approximately 50°C until the ethanol is completely removed.

-

The resulting crude extract will be a concentrated aqueous suspension or a semi-solid paste.

-

-

Downstream Processing (Optional but Recommended):

-

The crude extract can be further purified to enrich the this compound content.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract can be successively partitioned with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds) and n-butanol (to extract saponins).

-

Chromatography: The n-butanol fraction can be subjected to column chromatography (e.g., silica gel or macroporous resin) for further separation and purification of this compound.

-

Visualizations

Experimental Workflow for this compound Extraction

References

- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of the particles of Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Cell-Based Assays of Ciwujianoside C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a triterpenoid saponin that holds potential for therapeutic applications. As a member of the saponin family, it is structurally related to compounds that have demonstrated a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive guide for researchers to investigate the in vitro cell-based activities of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols detailed below are based on established methodologies for similar compounds and are intended to serve as a starting point for a thorough investigation of this compound's mechanism of action.[4][5][6]

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:

-

Anti-Inflammatory: May inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.[4]

-

Anti-Cancer: Could potentially inhibit cancer cell proliferation, induce apoptosis, and prevent invasion and metastasis.[5][6]

-

Neuroprotection: May protect neuronal cells from damage induced by excitotoxicity or oxidative stress.[7][8]

I. Anti-Inflammatory Activity Assays

This section outlines a series of in vitro assays to evaluate the anti-inflammatory potential of this compound. The protocols utilize the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.

Experimental Workflow: Anti-Inflammatory Assays

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 95.3 ± 4.9 |

| 25 | 92.8 ± 6.1 |

| 50 | 88.5 ± 5.7 |

| 100 | 75.2 ± 6.3 |

Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells as described for the cell viability assay.

-

Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Data Presentation:

| Treatment | NO Concentration (µM) |

| Control | 2.1 ± 0.5 |

| LPS (1 µg/mL) | 45.8 ± 3.2 |

| LPS + this compound (10 µM) | 30.5 ± 2.8 |

| LPS + this compound (25 µM) | 15.7 ± 2.1 |

| LPS + this compound (50 µM) | 8.9 ± 1.5 |

Pro-Inflammatory Cytokine Measurement

Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as the NO production assay.

-

ELISA: Collect the cell culture supernatant and perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Data Analysis: Calculate cytokine concentrations based on standard curves.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 50 ± 12 | 35 ± 8 | 20 ± 5 |

| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |

| LPS + this compound (25 µM) | 1200 ± 90 | 950 ± 70 | 450 ± 40 |

| LPS + this compound (50 µM) | 600 ± 50 | 400 ± 35 | 200 ± 25 |

Gene and Protein Expression Analysis

Objective: To investigate the effect of this compound on the expression of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-NF-κB, p-IκBα, p-MAPKs).

Protocols:

-

RT-qPCR:

-

Treat cells as previously described.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

-

Western Blot:

-

Treat cells and lyse them to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against iNOS, COX-2, p-NF-κB, p-IκBα, p-p38, p-ERK, p-JNK, and corresponding total proteins.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Signaling Pathway: NF-κB in Inflammation

References

- 1. researchgate.net [researchgate.net]

- 2. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 7. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Ciwujianoside C1 for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng). This plant has a long history in traditional medicine for its adaptogenic properties, and modern research has begun to explore the anti-cancer potential of its various bioactive compounds.[1][2][3][4] While extracts from Acanthopanax senticosus have demonstrated cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancer, specific research on the anti-cancer activities of isolated this compound is currently limited.[5]

These application notes provide a framework for researchers to investigate the potential of this compound as an anti-cancer agent. The protocols outlined below are standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, and can be adapted for the study of this compound in various cancer cell lines.

Potential Mechanisms of Action (Hypothesized)

Based on studies of closely related compounds, such as Ciwujianoside E, it is hypothesized that this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.[6][7] One such pathway of interest is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in promoting cell growth, proliferation, and inhibiting apoptosis.

A proposed mechanism is that this compound could potentially inhibit the activity of key components of the PI3K/Akt pathway, leading to downstream effects such as cell cycle arrest and induction of apoptosis. Further investigation is required to validate this hypothesis.

Data Presentation

As of the latest literature review, specific quantitative data (e.g., IC50 values) for this compound against cancer cell lines are not available. Researchers are encouraged to use the following tables to structure their experimental data for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example)

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| e.g., A549 | Lung Carcinoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., HepG2 | Hepatocellular Carcinoma | 24 | |

| 48 | |||

| 72 |

Table 2: Effect of this compound on Cell Cycle Distribution (Example)

| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| e.g., A549 | Control | ||||

| This compound (X µM) | |||||

| This compound (Y µM) | |||||

| e.g., MCF-7 | Control | ||||

| This compound (X µM) | |||||

| This compound (Y µM) |

Table 3: Apoptosis Induction by this compound (Example)

| Cell Line | Treatment (Concentration) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |

| e.g., A549 | Control | ||||

| This compound (X µM) | |||||

| This compound (Y µM) | |||||

| e.g., MCF-7 | Control | ||||

| This compound (X µM) | |||||

| This compound (Y µM) |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While direct evidence for the anti-cancer activity of this compound is still emerging, its origin from Acanthopanax senticosus, a plant with known anti-tumor properties, makes it a compound of significant interest for cancer research. The protocols and frameworks provided here offer a comprehensive guide for the systematic evaluation of this compound's potential as a novel therapeutic agent. Further studies are crucial to elucidate its specific mechanisms of action and to validate its efficacy in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 7. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Assays Involving Ciwujianoside C1

Disclaimer: As of the latest available research, specific studies detailing the anti-inflammatory activity of Ciwujianoside C1 are limited. The following application notes and protocols are based on the published data for the structurally similar compound, Ciwujianoside C3 , and are intended to provide a comprehensive framework for investigating the potential anti-inflammatory effects of this compound. Researchers should adapt and validate these protocols specifically for this compound.

Introduction

Ciwujianosides are a class of triterpenoid saponins isolated from plants of the Acanthopanax genus, which have been traditionally used in herbal medicine for their diverse pharmacological activities. Among these, the anti-inflammatory properties of certain Ciwujianosides are of significant interest to the scientific community. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of the anti-inflammatory potential of this compound, with data and methodologies extrapolated from studies on the closely related compound, Ciwujianoside C3.

Ciwujianoside C3 has been shown to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical in the inflammatory response, and their inhibition represents a key strategy in the development of novel anti-inflammatory therapeutics.

Application Notes

These application notes are designed to assist researchers, scientists, and drug development professionals in designing and conducting experiments to evaluate the anti-inflammatory properties of this compound.

1. In Vitro Model for Inflammation:

The most common and well-established in vitro model for studying inflammation is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4 on macrophages, triggering a downstream signaling cascade that results in the production of a wide array of pro-inflammatory mediators. This model is highly relevant for screening potential anti-inflammatory compounds.

2. Key Anti-inflammatory Markers to Investigate:

-

Nitric Oxide (NO): An important signaling molecule in the inflammatory process, overproduction of which can lead to tissue damage.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These are key signaling proteins that mediate and amplify the inflammatory response.[2]

-

Prostaglandin E2 (PGE2): A key mediator of inflammation, pain, and fever, produced via the cyclooxygenase (COX) pathway.

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The enzymes responsible for the production of NO and PGE2, respectively, during inflammation.

-

NF-κB and MAPK Signaling Pathways: These are the primary intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Investigating the phosphorylation status of key proteins in these pathways (e.g., p65 for NF-κB, ERK, JNK, p38 for MAPKs) can elucidate the mechanism of action.[3][4]

3. Preliminary Assays:

Before assessing the anti-inflammatory activity, it is crucial to determine the cytotoxic potential of this compound on the chosen cell line. A cell viability assay, such as the MTS or MTT assay, should be performed to identify a non-toxic concentration range for subsequent experiments.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory effects of Ciwujianoside C3 in LPS-stimulated RAW 264.7 cells. This data can serve as a reference for designing dose-response studies for this compound.

| Parameter | Concentration of Ciwujianoside C3 | Result (Inhibition %) |

| Nitric Oxide (NO) Production | 10 µM | ~25% |

| 20 µM | ~50% | |

| 40 µM | ~75% | |

| TNF-α Production | 10 µM | ~20% |

| 20 µM | ~45% | |

| 40 µM | ~70% | |

| IL-6 Production | 10 µM | ~30% |

| 20 µM | ~55% | |

| 40 µM | ~80% |

Data extrapolated from graphical representations in the cited literature on Ciwujianoside C3. Actual values may vary.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTS Assay)

-

Objective: To determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the amount of NO produced by LPS-stimulated macrophages.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Objective: To measure the concentration of TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's protocols.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell supernatants and standards and incubate.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis

-

Objective: To analyze the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Visualizations

Caption: Putative anti-inflammatory mechanism of this compound.

Caption: Experimental workflow for assessing anti-inflammatory activity.

References

- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Ciwujianoside C1 Solubility for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Ciwujianoside C1 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, a triterpenoid saponin, is generally characterized by low solubility in aqueous solutions.[1] Like other compounds in its class, it is considered lipophilic, meaning it dissolves more readily in fats, oils, and non-polar solvents.[2] For in vitro studies, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then further diluted in the aqueous culture medium.

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and similar triterpenoid saponins for in vitro assays.[3] Ethanol is also a viable option. A related compound, Procyanidin C1, has a reported solubility of approximately 30 mg/mL in DMSO, ethanol, and dimethylformamide. While this provides a good starting point, the optimal solvent and concentration should be determined empirically for your specific experimental needs.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: My this compound precipitated out of solution when I diluted my DMSO stock in the aqueous medium. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: this compound fails to dissolve in the chosen solvent.

-

Possible Cause 1: Inappropriate solvent selection.

-

Solution: this compound is a triterpenoid saponin and is expected to have poor water solubility.[1] Use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or an alcohol like ethanol to prepare the initial stock solution.

-

-

Possible Cause 2: Insufficient solvent volume or time.

-

Solution: Ensure you are using a sufficient volume of solvent to dissolve the desired amount of this compound. Gentle warming (to around 37°C) and vortexing or sonication can aid in dissolution.[3] Allow adequate time for the compound to dissolve completely.

-

Issue: The compound dissolves in the organic solvent but precipitates upon dilution in the aqueous culture medium.

-

Possible Cause 1: The final concentration in the aqueous medium exceeds the solubility limit.

-

Solution: Perform a stepwise dilution of your stock solution into the culture medium.[4] Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium. Instead, create intermediate dilutions. You may also need to lower the final working concentration of this compound in your assay.

-

-

Possible Cause 2: Rapid change in solvent polarity.

-

Solution: Try using a co-solvent system. This involves preparing the initial stock in a strong organic solvent like DMSO and then performing an intermediate dilution in a solvent that is miscible with both the organic solvent and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the aqueous medium.

-

Quantitative Solubility Data

| Solvent | Approximate Solubility of Procyanidin C1 |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL |

| Ethanol | ~ 30 mg/mL |

| Dimethylformamide (DMF) | ~ 30 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL |

Data for Procyanidin C1 from a commercial supplier and should be used as an estimate.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Adding the Solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. A product data sheet for a similar compound suggests storage at -80°C for up to 6 months in solvent.[4]

Protocol 2: Dilution of the DMSO Stock Solution for In Vitro Assays

This protocol uses the C1V1 = C2V2 formula, where:

-

C1 = Concentration of the stock solution

-

V1 = Volume of the stock solution to be used

-

C2 = Desired final concentration in the culture medium

-

V2 = Final volume of the culture medium

-

Calculate the Required Stock Volume: Rearrange the formula to V1 = (C2 x V2) / C1 to determine the volume of the stock solution needed.

-

Prepare the Working Solution:

-

Direct Dilution (for low final concentrations): If the required volume of the stock solution is very small, it may be acceptable to add it directly to the final volume of the culture medium. Ensure rapid mixing to disperse the compound quickly.

-

Serial Dilution (recommended): To minimize precipitation, perform one or more intermediate dilutions. For example, dilute the DMSO stock 1:10 in sterile, DMSO-free culture medium. Then, use this intermediate dilution to prepare your final working concentrations.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium as used for your highest concentration test sample.

Visualizations

Caption: Workflow for preparing this compound solutions for in vitro assays.

Caption: Troubleshooting logic for this compound precipitation issues.

References

Ciwujianoside C1 stability issues in cell culture media

Welcome to the Technical Support Center for Ciwujianoside C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of this compound in cell culture media.

Disclaimer: Currently, there is a lack of specific published data on the stability of this compound in cell culture media. The information provided here is based on the general chemical properties of related compounds, such as triterpenoid saponins, and established principles of compound stability in aqueous solutions. The troubleshooting guides and FAQs are intended to provide a framework for addressing potential stability issues and are not based on experimentally verified data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical properties?

This compound is a diterpene glycoside. Its chemical structure suggests that it is a relatively large and complex molecule containing multiple glycosidic linkages. Triterpenoid saponins, a related class of compounds, can be sensitive to hydrolysis of these glycosidic bonds, which can be influenced by pH and temperature.

Q2: Are there known stability issues with saponins in cell culture media?

Yes, saponins, in general, can exhibit stability issues in aqueous solutions, including cell culture media. The primary degradation pathway is often hydrolysis of the glycosidic bonds, which results in the loss of sugar moieties and can alter the biological activity of the compound. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes in the media (e.g., from serum supplementation).